4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol
Description
4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol (C₁₁H₂₅NO, MW: 187.32 g/mol) is a chiral amino alcohol featuring a pentan-1-ol backbone with a methyl group at position 4 and a secondary amine at position 2 substituted with a branched 2-methylpentan-3-yl group . Synthesized via a one-pot reaction involving enantiopure amino alcohols and bromopyridines, it serves as a ligand precursor in asymmetric catalysis, particularly for iridium-catalyzed hydrogenation of ketones . Its structure enables coordination to transition metals, influencing catalytic activity and stereoselectivity.
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpentan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-6-12(10(4)5)13-11(8-14)7-9(2)3/h9-14H,6-8H2,1-5H3 |
InChI Key |
SAMYAXQHHCFPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC(CC(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol typically involves the reaction of 2-methylpentan-3-amine with 4-methyl-2-pentanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-methyl-2-pentanone, while reduction of the amino group may produce 4-methyl-2-pentylamine.
Scientific Research Applications
4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Ligand Analogs in Catalysis
- Ligand a (4-Methyl-2-(6-methyl-pyridin-2-yl-amino)-pentan-1-ol): Differs in the amino substituent, which contains a pyridine ring. The aromatic system enhances π-backbonding with metal centers (e.g., Ir), improving catalytic efficiency in hydrogenation compared to aliphatic amines. However, the bulky 2-methylpentan-3-yl group in the target compound may offer steric control, favoring specific enantiomers .
- Ligands c–h : Synthesized via reductive amination of heteroaromatic aldehydes. These ligands exhibit varied electronic profiles due to aldehyde-derived substituents, contrasting with the purely aliphatic amine in the target compound .
Physical Property Comparison
Key Observations :
- The target compound’s boiling point is expected to exceed simple amines (e.g., 2-Methyl-1-propanamine, 378 K) due to hydrogen bonding from both -OH and -NH groups. However, it may be lower than primary alcohols (e.g., 2-Methyl-1-propanol, 415 K) due to reduced hydrogen-bonding capacity compared to alcohols .
- Solubility in polar solvents (e.g., water, ethanol) is likely higher than non-functionalized alkanes but modulated by the branched aliphatic chain’s hydrophobicity.
Biological Activity
4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol is a complex organic compound characterized by its unique structure, which includes a hydroxyl group and an amino group. Its molecular formula is , and it has a molecular weight of approximately 187.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The structural features of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol contribute to its reactivity and biological interactions:
- Functional Groups : The presence of both hydroxyl (-OH) and amine (-NH) groups allows for hydrogen bonding and interaction with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.32 g/mol |
| Key Functional Groups | Hydroxyl, Amino |
Biological Activity
Research indicates that 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol may exhibit significant biological activities, including:
- Analgesic Effects : Similar compounds have shown promise in pain relief applications.
- Modulation of Biological Pathways : The compound may interact with specific enzymes and receptors, potentially influencing various biological processes.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties.
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol:
- Study on Analgesics : Research on compounds like Tapentadol, which shares structural similarities, has demonstrated dual mechanisms involving opioid receptors and norepinephrine reuptake inhibition, suggesting a pathway for similar therapeutic applications for 4-Methyl compound.
- Antimicrobial Research : A study focused on the antibacterial activity of similar alcohols showed effectiveness against antibiotic-resistant strains, indicating the potential for 4-Methyl derivatives in combating resistant pathogens .
Interaction Studies
The interactions of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol with biological targets are critical for understanding its mechanism of action:
Binding Affinity
Research has indicated that the compound may bind to various receptors and enzymes due to its functional groups, leading to modulation of biochemical pathways. This interaction is crucial for its potential therapeutic effects.
Synthesis and Production
The synthesis of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol typically involves:
- Starting Materials : Reaction between 4-methylpentan-1-ol and 3-methylbutan-2-amine.
- Catalysts and Conditions : The reaction is optimized under controlled conditions using catalysts to enhance yield and purity.
Comparative Analysis
To better understand the uniqueness of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol, it can be compared with other similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Tapentadol | Analgesic properties; dual mechanism | |
| 4-Methylaminopentan-1-o | Simple amine structure; potential stimulant effects | |
| 3-Methylphenylpropanol | Aromatic alcohol; diverse applications in fragrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
